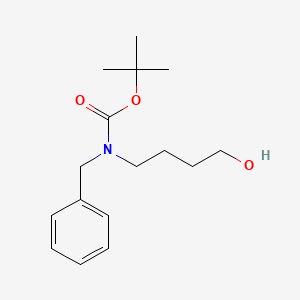

tert-Butyl benzyl(4-hydroxybutyl)carbamate

Descripción

BenchChem offers high-quality tert-Butyl benzyl(4-hydroxybutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl benzyl(4-hydroxybutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWTWHZDQSLGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621431 | |

| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117654-86-1 | |

| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility of tert-Butyl benzyl(4-hydroxybutyl)carbamate in common lab solvents

An In-depth Technical Guide to the Solubility of tert-Butyl benzyl(4-hydroxybutyl)carbamate in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl benzyl(4-hydroxybutyl)carbamate, a compound of interest in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, present a systematic approach to its experimental determination, and provide actionable protocols for laboratory application.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in numerous scientific contexts. For a molecule like tert-butyl benzyl(4-hydroxybutyl)carbamate, which incorporates both polar and non-polar functionalities, understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Drug Development: Formulating drug delivery systems and predicting bioavailability.

-

Analytical Chemistry: Developing methods for characterization and quantification.

The structure of tert-butyl benzyl(4-hydroxybutyl)carbamate, featuring a bulky non-polar tert-butyl group, an aromatic benzyl ring, a polar carbamate linkage, and a terminal hydroxyl group, suggests a nuanced solubility profile. This guide will dissect these structural contributions to predict and rationalize its behavior.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction[1][2]. The polarity of both the solute and the solvent, along with the potential for specific interactions like hydrogen bonding, dictates the extent of dissolution.

Molecular Structure Analysis:

-

Non-Polar Moieties: The tert-butyl and benzyl groups are significant non-polar regions, contributing to solubility in non-polar, aprotic solvents.

-

Polar Moieties: The carbamate group and the terminal hydroxyl group are polar and capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of solubility in polar solvents. The carbamate functionality, in particular, is known to participate in hydrogen bonding[3][4].

Predicted Solubility:

Based on this structural analysis, we can predict the solubility of tert-butyl benzyl(4-hydroxybutyl)carbamate across a spectrum of common laboratory solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar surface area from the benzyl and tert-butyl groups will favor interaction with non-polar solvents. However, the polar carbamate and hydroxyl groups will limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents possess a moderate to high dielectric constant and can accept hydrogen bonds, effectively solvating the polar regions of the molecule without the competing interactions of a protic solvent.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl and carbamate groups can form hydrogen bonds with protic solvents. The presence of the significant non-polar regions will likely prevent very high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (in Water), High (in DMSO) | The molecule's large carbon skeleton is expected to make it sparingly soluble in water. DMSO, being a highly polar and aprotic solvent with a high boiling point, is an excellent solvent for a wide range of organic compounds and is expected to dissolve this compound well.[2] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocol outlines a robust method for qualitatively and semi-quantitatively assessing the solubility of tert-butyl benzyl(4-hydroxybutyl)carbamate.

Materials and Equipment

-

tert-Butyl benzyl(4-hydroxybutyl)carbamate (solid)[5]

-

A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethyl Acetate, Acetone, Methanol, Ethanol, Deionized Water, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Experimental Workflow

The following diagram illustrates the systematic workflow for determining solubility.

Caption: Workflow for solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh approximately 10 mg of tert-butyl benzyl(4-hydroxybutyl)carbamate into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[1]

-

Observation: Visually inspect the solution against a contrasting background.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent at a concentration of approximately 10 mg/mL.

-

If some solid remains, proceed to the next step.

-

-

Semi-Quantitative Assessment (for partially soluble samples):

-

Add an additional 0.5 mL of the solvent and vortex for another 60 seconds.

-

If the solid dissolves, the compound is partially soluble .

-

If the solid still does not dissolve, the compound is considered insoluble or sparingly soluble at this concentration.

-

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for tert-butyl benzyl(4-hydroxybutyl)carbamate and all solvents used. General good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of tert-butyl benzyl(4-hydroxybutyl)carbamate is a complex interplay of its structural features. Its amphiphilic nature, arising from both significant non-polar regions and polar, hydrogen-bonding capable functional groups, results in a varied solubility profile. While predictions suggest good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar solvents, empirical testing is crucial for any practical application. The protocol provided in this guide offers a systematic and reliable method for researchers to determine the solubility of this compound in their specific solvent systems of interest, thereby facilitating its effective use in research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. (n.d.). National Center for Biotechnology Information.

- 4-(tert-Butoxycarbonylamino)-1-butanol 75178-87-9. (n.d.). TCI Chemicals.

- 4-tert-butyl benzyl alcohol, 877-65-6. (n.d.). The Good Scents Company.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 75178-87-9 | tert-Butyl (4-hydroxybutyl)carbamate. (n.d.). ChemScene.

- tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141. (n.d.). PubChem.

- tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813. (n.d.). PubChem.

- tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418. (n.d.). PubChem.

- tert-Butyl benzyl(4-hydroxybutyl)carbamate AldrichCPR. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023, August 31).

- Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties. (2023, January 19). RSC Publishing.

- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.).

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Comparison of the polarity of organic solvents. (2022, October 13).

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tert-Butyl benzyl(4-hydroxybutyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Analytical Characterization of tert-Butyl benzyl(4-hydroxybutyl)carbamate: A Mass Spectrometry Framework

Executive Summary

This technical guide outlines the mass spectrometry (MS) characterization framework for tert-Butyl benzyl(4-hydroxybutyl)carbamate . As a bifunctional intermediate containing an acid-labile protecting group (N-Boc), a lipophilic benzyl moiety, and a polar primary hydroxyl group, this molecule presents specific analytical challenges.[1][2]

The primary objective of this guide is to establish a robust LC-MS/MS methodology that distinguishes the intact parent molecule from in-source fragmentation artifacts while providing a definitive fragmentation fingerprint for structural validation. The protocol prioritizes Electrospray Ionization (ESI) in positive mode, leveraging the distinct lability of the tert-butoxycarbonyl (Boc) group and the stability of the benzyl cation to confirm identity.

Molecular Architecture & Physicochemical Profile[1][2][3]

Before establishing instrument parameters, we must define the theoretical mass spectrum based on the molecular formula

Table 1: Physicochemical Properties[1][2][3]

| Property | Value | Analytical Relevance |

| Formula | Basis for isotopic envelope calculation.[1][2] | |

| Monoisotopic Mass | 279.1834 Da | The exact mass target for HRMS extraction.[2] |

| [M+H] | 280.1907 Da | Primary precursor ion in acidic mobile phase.[1][2] |

| [M+Na] | 302.1727 Da | Common adduct in salt-rich or glass-stored solvents.[1][2] |

| [M+NH | 297.2173 Da | Prominent if ammonium buffers are used.[1][2] |

| LogP (Predicted) | ~3.2 | Retains well on C18; elutes in high % organic.[1][2] |

| Key Functionality | N-Boc, Benzyl, Alcohol | Dictates fragmentation logic (Boc loss, Tropylium formation).[1][2] |

LC-MS Method Development: The "Soft" Approach

The tert-butyl carbamate (Boc) group is thermally and acid-labile.[1][2] A common error in analyzing this compound is using high source temperatures or high cone voltages, which induce In-Source Fragmentation (ISF) .[1][2] This leads to the false observation of the deprotected amine (m/z 180) as the parent ion.

Optimized Experimental Protocol

To ensure the detection of the intact protonated molecule

Sample Preparation:

-

Diluent: 50:50 Acetonitrile:Water (buffered with 5mM Ammonium Acetate).[1][2]

-

Avoid: Pure methanol (can induce transesterification over long storage) or unbuffered acidic water (risk of slow deprotection).[1]

LC Parameters (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for higher sensitivity).[1][2]

-

Gradient: 5% B to 95% B over 5 minutes. (Compound likely elutes ~3.5 min).[1][2]

MS Source Parameters (Critical):

-

Cone Voltage: Low (15-20 V) . High voltage (>40V) will strip the Boc group immediately.

Expert Insight: If the [M+H]+ peak (280.19) is absent but the peak at 224.13 or 180.14 is dominant, your source energy is too high. Lower the Cone Voltage immediately to confirm the parent mass.

Mechanistic Fragmentation (MS/MS)[1]

The structural confirmation of tert-Butyl benzyl(4-hydroxybutyl)carbamate relies on a specific cascade of bond cleavages.[1][2]

The Fragmentation Pathway[5][6]

-

Precursor Selection: 280.19 Da (

).[1][2] -

Primary Loss (Boc Signature): The most facile cleavage is the loss of the tert-butyl group as isobutylene (56 Da).[1] This proceeds via a McLafferty-type rearrangement or direct elimination.[1][2]

-

Secondary Loss (Decarboxylation): The resulting carbamic acid is unstable and rapidly loses

(44 Da).[1] -

Diagnostic Aromatic Cleavage: The benzyl group cleaves to form the highly stable Tropylium ion (

).[1] -

Water Loss: The hydroxyl group may eliminate water (-18 Da) from the butyl chain, though this is often minor compared to the Boc/Benzyl pathways.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the mass spectral logic flow, distinguishing between the intact parent and its diagnostic fragments.

Figure 1: ESI-MS/MS fragmentation cascade for tert-Butyl benzyl(4-hydroxybutyl)carbamate showing sequential mass losses.

Impurity Profiling & Troubleshooting

In a drug development context, identifying the "peaks next door" is as important as the main peak. Based on the synthesis (likely reductive amination or alkylation of a Boc-amine), look for these common impurities:

Table 2: Common Synthesis Impurities[2]

| Impurity Name | Expected Mass ( | Origin |

| Deprotected Amine | 180.14 Da | Acidic hydrolysis during workup or storage.[1][2] |

| Dibenzyl Adduct | ~370 Da | Over-alkylation (if benzyl bromide used in excess).[1][2] |

| O-Benzylated Side Product | ~370 Da | Benzylation of the hydroxyl group (O-alkylation vs N-alkylation).[1][2] |

| Benzyl Alcohol | N/A (Ionizes poorly) | Hydrolysis of benzyl bromide reagent.[1][2] |

Troubleshooting Guide

-

Issue: Signal split between 280 and 302.

-

Issue: Low sensitivity for Parent (280), High signal for 180.

References

-

BenchChem. (2025).[1][2][3] Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate. Link[1]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2794813, tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Link[1]

-

Holčapek, M., et al. (2010).[1][2][4] Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

-

American Society for Mass Spectrometry. (2005).[1][2] Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines. Link[1]

-

Master Organic Chemistry. (2023). Mechanism: Protection of amine using Boc2O and Deprotection.[1][2][5] Link

Sources

Potential research applications of tert-Butyl benzyl(4-hydroxybutyl)carbamate

Strategic Utilization in Medicinal Chemistry & Linker Design

Part 1: Core Directive & Molecular Rationale

The Molecular Proposition

tert-Butyl benzyl(4-hydroxybutyl)carbamate (CAS: 75178-87-9 analog/derivative) represents a specialized, orthogonally protected amino-alcohol scaffold. In the high-stakes environment of drug discovery—specifically within Targeted Protein Degradation (TPD) and Peptidomimetic Synthesis —this molecule functions as a high-fidelity "linker module."

Its value lies in its chemical orthogonality :

-

Primary Alcohol (-OH): The primary reactive handle, ready for esterification, oxidation, or Mitsunobu coupling without touching the nitrogen center.

-

N-Boc Group: Acid-labile protection, stabilizing the amine during basic or nucleophilic operations on the alcohol.

-

N-Benzyl Group: A robust hydrophobic handle that serves either as a permanent substituent (increasing lipophilicity) or a temporary protecting group removable via catalytic hydrogenolysis (

).

Strategic Application Areas

Unlike generic linkers, this scaffold allows for the construction of tertiary amine cores and N-functionalized heterocycles .

-

Application A: PROTAC® Linker Synthesis: The 4-carbon alkyl chain provides the optimal spatial distance (approx. 5–7 Å) often required to bridge an E3 ligase ligand and a Protein of Interest (POI) ligand.

-

Application B: Pyrrolidine Scaffold Generation: Through intramolecular cyclization, this linear precursor can be rapidly converted into N-benzyl pyrrolidine, a pharmacophore found in nicotine analogs and antihistamines.

-

Application C: Fragment-Based Drug Discovery (FBDD): The benzyl group provides UV-visibility for easy purification (unlike the UV-silent 4-amino-1-butanol parent), streamlining high-throughput synthesis.

Part 2: Scientific Integrity & Experimental Logic (E-E-A-T)

Chemical Causality: Why This Scaffold?

The synthesis of complex amines often fails due to "over-alkylation" (polyalkylation) when using simple alkyl halides. By using tert-Butyl benzyl(4-hydroxybutyl)carbamate, we mask the nitrogen nucleophilicity completely.

The Logic Flow:

-

Masking: The Nitrogen is "capped" by Boc and Benzyl.[1] It cannot react.

-

Activation: We activate the Alcohol (e.g., to a Mesylate or Bromide).

-

Coupling: We attach the carbon chain to a drug fragment.

-

Unmasking: We remove the Boc group with TFA.

-

Result: A clean, mono-alkylated secondary amine is revealed, ready for the final coupling.

Self-Validating Analytical Protocols

Trustworthiness in synthesis requires rigorous validation.

-

NMR Diagnostic Marker: The tert-butyl group appears as a sharp singlet at

ppm (9H). The benzyl protons appear as a singlet at -

TLC Visualization: Unlike 4-amino-1-butanol (which requires staining with Ninhydrin or KMnO4), this molecule is UV-active (254 nm) due to the benzyl chromophore, allowing for real-time reaction monitoring.

Part 3: Visualization & Experimental Workflows

Pathway Visualization: Orthogonal Deprotection Strategy

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Figure 1: Divergent synthetic utility showing access to heterocyclic cores (Path A) and linear conjugate linkers (Path B).

Detailed Experimental Protocol: Synthesis of N-Benzyl Pyrrolidine

Context: This protocol demonstrates the "Cyclization" application, validating the 4-carbon chain length utility.

Reagents:

-

Substrate: tert-Butyl benzyl(4-hydroxybutyl)carbamate (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Trifluoroacetic acid (TFA) (excess)

-

Solvent: Dichloromethane (DCM)

Methodology:

-

Mesylation (Activation):

-

Dissolve the substrate in anhydrous DCM at 0°C under

. -

Add TEA, followed by dropwise addition of MsCl.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the mesylate ( -

Quench with water, extract with DCM, and dry over

.

-

-

Cyclization (Boc Removal & Ring Closure):

-

Redissolve the crude mesylate in DCM.

-

Add TFA (20% v/v) and stir at Room Temperature for 2 hours.

-

Mechanism:[2][3][4] The Boc group is cleaved, revealing the secondary amine. The amine immediately attacks the terminal mesylate (intramolecular

) to form the 5-membered pyrrolidine ring. -

Critical Step: Basify the reaction mixture to pH > 10 using NaOH. This ensures the amine is deprotonated to facilitate the nucleophilic attack.

-

-

Isolation:

-

Extract the aqueous basic layer with DCM.

-

Concentrate to yield N-benzyl pyrrolidine .

-

Quantitative Data Profile

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 279.38 g/mol | Fragment-sized (Rule of 3 compliant) |

| LogP (Predicted) | ~3.2 | Lipophilic (Good membrane permeability) |

| Physical State | Colorless Oil / Low-melting Solid | Easy handling (vs. volatile amines) |

| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic synthesis |

| pKa (Conjugate Acid) | ~ -2 (Boc carbonyl oxygen) | Stable to mild bases and nucleophiles |

Pathway Visualization: Synthesis of the Intermediate

How do you access the core material itself?

Figure 2: Synthesis of the title compound from commercially available precursors [1].

References

-

Benoit, G. (2015). Zinc Mediated Synthesis of Cyclopropylamines. University of Ottawa (Scholaris). Available at: [Link]

- Citation Context: Confirms the synthesis protocol of tert-Butyl benzyl(4-hydroxybutyl)

- Citation Context: Verification of CAS, physical properties, and commercial availability.

-

Organic Syntheses. (1968). Preparation of tert-Butyl Carbamate derivatives. Org. Synth. 1968, 48, 32. Available at: [Link]

- Citation Context: Foundational chemistry for Boc-protection of amines.

-

PubChem. (n.d.).[5] Compound Summary: tert-Butyl N-(4-hydroxybutyl)carbamate.[6] National Library of Medicine. Available at: [Link]

-

Citation Context: Structural data and related analogue properties.[5][]

-

Sources

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 6. 4-(tert-Butoxycarbonylamino)-1-butanol | 75178-87-9 | TCI AMERICA [tcichemicals.com]

Strategic Implementation of tert-Butyl benzyl(4-hydroxybutyl)carbamate in PROTAC Linker Architectures

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Synthetic Methodology, Linkerology, and Physicochemical Modulation

Executive Summary

The design of the linker region in Proteolysis Targeting Chimeras (PROTACs) has evolved from simple passive connectors to active determinants of ternary complex stability, cell permeability, and metabolic stability.[1] tert-Butyl benzyl(4-hydroxybutyl)carbamate represents a high-value "masked" linker intermediate.[1] Unlike simple linear alkyl linkers, this scaffold incorporates a protected secondary amine with an N-benzyl substituent.[1]

This guide details the strategic application of this molecule. Its core utility lies in generating tertiary amine-containing linkers that modulate basicity and lipophilicity while preventing the "entropic collapse" often seen in long linear chains.[1]

Part 1: Molecular Architecture & Strategic Utility

Structural Deconstruction

The molecule consists of three distinct functional domains, each serving a specific role in the PROTAC design and synthesis workflow:

| Domain | Chemical Structure | Function in PROTAC Design |

| Protective Cap | tert-Butyl carbamate (Boc) | Orthogonal Protection: Protects the amine during hydroxyl activation/coupling.[1] Removed via acidolysis (TFA/HCl).[1] |

| Linker Core | 4-Hydroxybutyl chain | Spacer: Provides a 4-carbon spatial separation (approx. 5-6 Å) between the central nitrogen and the first ligand attachment point.[1] |

| Modulating Group | N-Benzyl substituent | Physicochemical Modulator: Converts the final linker nitrogen into a tertiary amine.[1] Increases lipophilicity (LogP) and steric bulk, reducing conformational flexibility.[1] |

The "N-Benzyl Effect" in Linkerology

Standard linear alkyl linkers often suffer from high conformational entropy, leading to "U-shaped" folding where the two ligands interact intramolecularly rather than binding the target proteins.[1]

The incorporation of the N-benzyl group provides two critical advantages:

-

Conformational Biasing: The steric bulk of the benzyl group restricts rotation around the nitrogen, reducing the entropic penalty upon ternary complex formation.[1]

-

Permeability Enhancement: By capping the nitrogen (creating a tertiary amine in the final construct), the linker lacks a hydrogen bond donor (HBD).[1] Reducing HBD count is a proven strategy to improve passive membrane permeability in bRo5 (beyond Rule of 5) molecules like PROTACs.[1]

Part 2: Synthetic Integration & Protocols

The synthesis of PROTACs using this linker typically follows a "Hydroxyl-First" strategy.[1] The hydroxyl group is functionalized before the amine is deprotected, ensuring chemoselectivity.[1]

Visualization of Synthetic Workflow

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the hydroxyl and Boc-protected amine.

Detailed Experimental Protocol

Phase A: Hydroxyl Functionalization (Mitsunobu Coupling)

Objective: Attach the first ligand (e.g., a phenol-based VHL ligand or Warhead) to the hydroxybutyl chain.[1]

-

Reagents: Ligand (1.0 eq), tert-Butyl benzyl(4-hydroxybutyl)carbamate (1.2 eq), Triphenylphosphine (

, 1.5 eq). -

Solvent: Anhydrous THF (0.1 M concentration).

-

Procedure:

-

Dissolve Ligand, Linker, and

in dry THF under -

Cool to 0°C.[1]

-

Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 10 minutes.[1]

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Validation: Monitor by LC-MS for the disappearance of the starting phenol.

-

Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Phase B: Boc Deprotection

Objective: Reveal the secondary amine for the second coupling.[1]

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Procedure:

-

Dissolve the intermediate from Phase A in DCM (0.1 M).[1]

-

Add TFA (20% v/v final concentration).[1]

-

Stir at room temperature for 1–2 hours.

-

Critical Step: Evaporate volatiles.[1] Redissolve in DCM and wash with saturated

to generate the free amine base.[1] The benzyl group remains attached to the nitrogen.[1]

-

Phase C: Final Assembly (N-Alkylation)

Objective: Attach the second ligand (containing an alkyl halide or mesylate).[1]

-

Reagents: Deprotected Intermediate (1.0 eq), Ligand-Electrophile (1.1 eq),

(3.0 eq), NaI (0.1 eq, catalytic).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Procedure:

Part 3: Physicochemical Impact & Linker Selection[1]

The choice to use the N-benzyl variant over a standard linear chain significantly alters the PROTAC's properties.[1]

Comparative Analysis

| Property | Standard Linker (Boc-amino-butanol) | N-Benzyl Linker (This Molecule) | Impact on PROTAC |

| Final Amine State | Secondary (-NH-) | Tertiary (-N(Bn)-) | Permeability: Tertiary amines lack H-bond donor, improving cell entry.[1] |

| Lipophilicity (cLogP) | Low | High (+2.5 log units) | Solubility: Benzyl increases lipophilicity; useful if payloads are too polar.[1] |

| pKa of Nitrogen | ~10.5 | ~9.5 | Lysosomal Trapping: Lower pKa reduces sequestration in acidic lysosomes.[1] |

| Conformation | Flexible (High Entropy) | Semi-Rigid | Ternary Complex: Benzyl group restricts rotation, potentially pre-organizing the linker.[1] |

Mechanistic Impact on Ternary Complex

The benzyl group acts as a "hydrophobic anchor" that can interact with surface residues on the E3 ligase or POI, stabilizing the ternary complex (cooperativity).[1]

Figure 2: The N-benzyl moiety can participate in secondary interactions (e.g., pi-stacking) within the protein interface, enhancing cooperativity (

Part 4: Troubleshooting & Optimization

Common Synthetic Pitfalls[1][2]

-

Steric Hindrance: The benzyl group adds bulk.[1] If the electrophile on the second ligand is also sterically hindered (e.g., a secondary halide), the

reaction in Phase C may be sluggish.[1] -

Solubility: The intermediate after Boc deprotection is a secondary amine with a lipophilic benzyl tail.[1] Ensure the free base is fully formed (pH > 10 during workup) to extract it into organic solvents.[1]

Quality Control

-

NMR Verification: The benzylic protons (

) appear as a distinct singlet around -

Purity: Ensure removal of

(Triphenylphosphine oxide) after the Mitsunobu step, as it can co-elute with lipophilic PROTAC intermediates.[1]

References

-

MedChemExpress. tert-Butyl (4-hydroxybutyl)carbamate - PROTAC Linker.[1][2] Retrieved from [1]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[1][3] Retrieved from

-

Klein, V. G., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.[1] ACS Medicinal Chemistry Letters.[1] Retrieved from [1]

-

Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[1] Nature Chemical Biology.[1] (Demonstrates the use of rigid/aromatic linkers for cooperativity).

-

BroadPharm. tert-Butyl (5-aminopentyl)carbamate and Linker Reagents.[1] Retrieved from [1]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Derivatizing tert-Butyl benzyl(4-hydroxybutyl)carbamate

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of tert-Butyl benzyl(4-hydroxybutyl)carbamate. This bifunctional molecule serves as a valuable building block in medicinal chemistry and drug development, offering two distinct sites for chemical modification: a primary hydroxyl group and a protected secondary amine. The strategic presence of orthogonal tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups allows for selective manipulation of the molecule's functional ends. This document outlines field-proven methodologies for derivatization at the hydroxyl terminus—including oxidation, activation, and etherification—as well as protocols for the sequential or selective deprotection of the amine for further functionalization. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction: Strategic Value and Molecular Architecture

tert-Butyl benzyl(4-hydroxybutyl)carbamate is a synthetic intermediate whose value lies in its molecular architecture. The core structure features a four-carbon aliphatic chain functionalized with a primary alcohol at one end and a nitrogen atom at the other. This nitrogen is concurrently protected by two distinct groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group.

The primary alcohol is a versatile nucleophile, readily available for a suite of chemical transformations. The dual-protected amine, however, is inert until one or both protecting groups are selectively removed. This use of an orthogonal protection strategy is a cornerstone of modern multi-step organic synthesis, as it allows chemists to unmask and react one functional group without affecting the other.[1][2][3] For instance, the Boc group can be removed under strong acidic conditions that leave the benzyl group intact, while the benzyl group can be cleaved via catalytic hydrogenation without affecting the Boc group.[4][5] This guide will detail the practical application of these principles.

Physicochemical Properties & Safety

Before proceeding, it is critical to understand the properties and hazards of the starting material.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO₃ | [6] |

| Molecular Weight | 279.37 g/mol | [6] |

| Appearance | Solid | [6] |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents.[7] |

Safety Information: tert-Butyl benzyl(4-hydroxybutyl)carbamate is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

| Hazard Statement | Description | GHS Pictogram |

| H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) |

| H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich Safety Data[6]. Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing work.

Derivatization of the Primary Hydroxyl Group

The exposed 4-hydroxybutyl moiety is the most accessible site for immediate derivatization. The following protocols detail key transformations that preserve the integrity of the Boc and benzyl protecting groups.

Workflow for Hydroxyl Group Derivatization

Caption: Reaction pathways for derivatizing the hydroxyl group.

Protocol 2.1: Oxidation to an Aldehyde via Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a reliable method for converting primary alcohols to aldehydes under mild, neutral conditions, which is crucial for preventing premature deprotection of the acid-sensitive Boc group.[8]

Causality: DMP is chosen over chromium-based reagents or Swern-type oxidations to avoid toxic heavy metals and the need for cryogenic temperatures. Its high selectivity for alcohols in the presence of other functional groups makes it ideal for complex substrates.[8][9]

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve tert-Butyl benzyl(4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Addition of Reagent: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. For acid-sensitive substrates, anhydrous pyridine (2.0 eq.) can be added as a buffer.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear. The iodine-containing byproducts are reduced to a water-soluble form.[10]

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude aldehyde by silica gel column chromatography.

Protocol 2.2: Oxidation to an Aldehyde using TEMPO-Catalyzed System

For a greener and catalytic approach, the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical system is highly effective. It uses a stoichiometric co-oxidant like sodium hypochlorite (bleach) or ambient air with a copper catalyst.[11][12]

Causality: This catalytic method avoids the generation of large amounts of stoichiometric waste from reagents like DMP. The Cu(I)/TEMPO system with air is particularly "green" and efficient.[11]

Methodology (Cu(I)/TEMPO with Air):

-

Catalyst Preparation: To a flask charged with the starting alcohol (1.0 eq.), add Copper(I) Iodide (CuI, 0.05 eq.), TEMPO (0.1 eq.), and a suitable amine ligand like 2,2'-bipyridine (0.1 eq.) in acetonitrile (MeCN).

-

Reaction: Stir the mixture vigorously at room temperature open to the air (or under an air-filled balloon).

-

Monitoring & Work-up: Monitor by TLC. Once complete (typically 2-24 hours), quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Dry the organic phase and concentrate.

-

Purification: Purify via silica gel chromatography.

Protocol 2.3: Activation via Sulfonylation (Mesylation/Tosylation)

Converting the hydroxyl into a sulfonate ester (mesylate or tosylate) transforms it into an excellent leaving group, paving the way for nucleophilic substitution reactions.[13]

Causality: Sulfonylation proceeds with retention of stereochemistry at the carbinol center and creates a group that is readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols).

Methodology:

-

Preparation: Dissolve the starting alcohol (1.0 eq.) in anhydrous DCM in a flask cooled to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.) or pyridine.

-

Sulfonyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) or p-toluenesulfonyl chloride (TsCl, 1.2 eq.) dropwise to the cold solution.[14][15]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until TLC analysis indicates completion (typically 2-16 hours).

-

Work-up: Quench the reaction by adding cold water. Separate the layers and extract the aqueous phase with DCM.

-

Washing: Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude sulfonate is often used in the next step without further purification.

Selective Deprotection and Amine Derivatization

The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal, enabling stepwise derivatization of the now-exposed secondary amine.

Workflow for Selective Deprotectiondot

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butyl benzyl(4-hydroxybutyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Imides, N-Acyl Vinylogous Carbamates and Ureas, and Nitriles by Oxidation of Amides and Amines with Dess-Martin Periodinane [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of the Hydroxyl Group in tert-Butyl benzyl(4-hydroxybutyl)carbamate

Introduction & Strategic Analysis

The molecule tert-Butyl benzyl(4-hydroxybutyl)carbamate represents a critical "linker" scaffold in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.[1] It features a primary hydroxyl group separated from a protected amine by a four-carbon spacer.[1]

The Chemoselectivity Challenge

The structural core contains three distinct functional motifs with orthogonal reactivity profiles:

-

Primary Alcohol (-OH): The target for functionalization.[1]

-

N-Boc Group (tert-butoxycarbonyl): Acid-labile.[1] Unstable below pH 4.0.[1]

-

N-Benzyl Group (Bn): Hydrogenolysis-labile.[1] Susceptible to removal via Pd/C + H₂.[1]

Operational Directive: To functionalize the hydroxyl group without degrading the nitrogen protection, experimental conditions must remain neutral to basic . Strong acids (e.g., TFA, HCl) must be strictly avoided to preserve the Boc group, and heterogeneous hydrogenation conditions must be avoided to preserve the Benzyl group.[1]

This guide details three validated workflows to transform the hydroxyl moiety:

-

Activation: Conversion to a Mesylate (Leaving Group).

-

Oxidation: Conversion to an Aldehyde (via Dess-Martin Periodinane).[1][2]

-

Substitution: Direct conversion via Mitsunobu Coupling.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Divergent synthetic pathways for the functionalization of the primary alcohol.[1][3][4][5][6]

Detailed Experimental Protocols

Protocol A: Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate (methanesulfonate), enabling subsequent SN2 reactions with amines, azides, or thiols.[1]

Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride, driven by a base.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv[1]

-

Triethylamine (Et₃N) or DIPEA: 1.5 – 2.0 equiv[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Dissolve the substrate in anhydrous DCM (0.1 M concentration).[1]

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.[1]

-

Base Addition: Add Et₃N dropwise.[1] Stir for 5 minutes.

-

Activation: Add MsCl dropwise via syringe over 10 minutes. The solution may turn slightly yellow or cloudy (formation of triethylammonium chloride salts).[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Why? This neutralizes any generated HCl, protecting the acid-sensitive Boc group.[1] Extract with DCM (3x).[1]

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude mesylate is often unstable on silica gel; use immediately or filter through a short plug of neutral alumina.[1]

Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

Objective: Generate the aldehyde for subsequent reductive amination or Wittig reactions.[1]

Why DMP? Unlike Swern oxidation (which requires cryogenic -78°C conditions) or Jones Reagent (highly acidic), DMP works at RT and neutral pH, ensuring maximum stability of the Boc/Benzyl groups [1].[1]

Reagents:

-

Substrate: 1.0 equiv

-

Dess-Martin Periodinane (DMP): 1.2 equiv[1]

-

Solvent: Wet DCM (DMP benefits from trace water for mechanism acceleration, but standard DCM is usually sufficient).[1]

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM (0.1 M) in a round-bottom flask open to air (or under N₂ if preferred).

-

Addition: Add solid DMP in one portion at RT.

-

Reaction: Stir at RT for 1–3 hours. The suspension will become cloudy as the byproduct (iodinane) precipitates.[1]

-

Quench (The "Fieser" of DMP): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃.[1]

-

Separation: Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins). Separate layers.

-

Purification: Flash column chromatography. Aldehydes are prone to oxidation; store under inert gas at -20°C.[1]

Protocol C: Direct Substitution via Mitsunobu Reaction

Objective: One-step conversion of the alcohol to an ether, ester, or amine (using phthalimide) with inversion of configuration (not relevant for this primary carbon, but mechanistically important).[1]

Reagents:

-

Substrate: 1.0 equiv

-

Triphenylphosphine (PPh₃): 1.2 – 1.5 equiv[1]

-

Diisopropyl azodicarboxylate (DIAD): 1.2 – 1.5 equiv (preferred over DEAD for safety/stability).[1]

-

Nucleophile (H-Nu): 1.2 – 1.5 equiv (Phenol, Phthalimide, Hydrazoic acid source).[1]

-

Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry flask, N₂ atmosphere. Dissolve Substrate, PPh₃, and the Nucleophile in THF.[1]

-

Cooling: Cool to 0°C .

-

Addition: Add DIAD dropwise. Caution: Exothermic.[1]

-

Note: The order of addition (PPh₃ + DIAD first to form the betaine, then alcohol) can be varied, but adding DIAD last is standard for primary alcohols to prevent premature betaine decomposition [2].[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

-

Workup: Concentrate solvent.

-

Purification: The major challenge is removing triphenylphosphine oxide (TPPO).[1]

-

Tip: Triturate the crude residue with cold diethyl ether/hexane (TPPO precipitates) or use a specialized column chromatography gradient.[1]

-

Mechanistic Logic: The Mitsunobu Cycle[1][7][10]

Understanding the Mitsunobu mechanism is vital for troubleshooting.[1] The reaction relies on the formation of a highly reactive alkoxy-phosphonium intermediate.[1]

Figure 2: The Mitsunobu catalytic cycle.[1][5][7][10][11] The formation of the strong P=O bond drives the reaction.[1]

Comparative Data Summary

| Feature | Mesylation (Protocol A) | Dess-Martin (Protocol B)[1] | Mitsunobu (Protocol C) |

| Primary Utility | Creating a Leaving Group | Creating an Electrophile (C=O) | Direct Nucleophilic Substitution |

| Reagent Cost | Low | High | Moderate |

| Atom Economy | Moderate | Low (Iodinane waste) | Low (TPPO/Hydrazine waste) |

| Boc Stability | High (if basic workup used) | High (Neutral conditions) | High (Neutral conditions) |

| Purification | Easy (Extraction) | Moderate (Column) | Difficult (TPPO removal) |

| Key Risk | Exotherm/HCl generation | Shock sensitive (Solid DMP) | Toxicity (DIAD) |

References

-

Dess, D. B.; Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1] Journal of Organic Chemistry. 48 (22): 4155–4156.[1]

-

Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews. 109 (6): 2551–2651.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11085418, tert-Butyl 4-hydroxybenzylcarbamate (Analogous Chemistry).[1]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

Application Notes & Protocols for the Catalytic Synthesis of tert-Butyl benzyl(4-hydroxybutyl)carbamate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthesis Design

tert-Butyl benzyl(4-hydroxybutyl)carbamate is a valuable bifunctional molecule, incorporating a hydroxyl group for further synthetic elaboration and a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are common protecting groups in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The carbamate moiety itself is a structural motif found in numerous therapeutic agents, valued for its chemical stability and ability to modulate the physicochemical properties of a molecule.

The synthesis of this target molecule presents a common challenge in medicinal chemistry: the selective N-alkylation of a primary amine that also contains a hydroxyl group. A direct, single-step reaction is often complicated by side reactions, such as O-alkylation or over-alkylation of the amine. Therefore, a robust and selective catalytic strategy is paramount.

This guide details a highly efficient, two-step synthetic pathway centered around a pivotal catalytic reductive amination. The strategy involves:

-

Chemoselective Boc-protection of the primary amine of 4-amino-1-butanol. This step ensures that the subsequent benzylation occurs exclusively at the nitrogen atom.

-

Catalytic Reductive Amination to introduce the benzyl group. This method is chosen for its high selectivity, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern amine synthesis.[1][2]

The protocols provided herein are designed to be self-validating, with clear explanations for experimental choices, ensuring reproducibility and scalability for research and development applications.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages, as depicted in the workflow diagram below. This approach maximizes yield and purity by isolating and characterizing the intermediate before proceeding to the final catalytic step.

Caption: Overall workflow for the synthesis of tert-butyl benzyl(4-hydroxybutyl)carbamate.

Part 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate (Intermediate)

This initial step involves the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is ideal due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3]

Protocol 1: Boc-Protection of 4-Amino-1-butanol

Materials:

-

4-Amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq).

-

Dissolve the starting material in a mixture of THF and water (e.g., a 2:1 ratio).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dilute the remaining aqueous solution with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (4-hydroxybutyl)carbamate as a clear oil or low-melting solid.[4]

Part 2: Catalytic Synthesis of the Final Product

The second stage employs a catalytic reductive amination to introduce the benzyl group. This reaction proceeds via the in-situ formation of an iminium ion from the carbamate intermediate and benzaldehyde, which is then selectively reduced by a hydride donor.[1]

Catalytic System Selection: The Rationale for Sodium Triacetoxyborohydride (STAB)

While various catalytic systems exist for N-alkylation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected for this protocol due to several key advantages:

-

Mildness and Selectivity: STAB is a mild reducing agent that selectively reduces iminium ions much faster than it reduces aldehydes or ketones. This allows for a one-pot procedure where the amine, aldehyde, and reducing agent can be mixed together without significant reduction of the starting aldehyde.[5]

-

Broad Substrate Scope: It is effective for a wide range of aldehydes and amines, including those with sensitive functional groups.[6]

-

Operational Simplicity: The reaction can be performed under standard laboratory conditions without the need for high-pressure hydrogenation equipment.

-

Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are less toxic.

The reaction mechanism is illustrated below.

Caption: Simplified mechanism of STAB-mediated reductive amination.

Protocol 2: N-Benzylation via Catalytic Reductive Amination

Materials:

-

tert-Butyl (4-hydroxybutyl)carbamate (from Part 1)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet (for inert atmosphere)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (4-hydroxybutyl)carbamate (1.0 eq).

-

Dissolve the carbamate in an anhydrous solvent such as 1,2-dichloroethane (DCE).[6]

-

Add benzaldehyde (1.1 eq) to the solution.

-

(Optional) If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.[5][7]

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or EtOAc.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl benzyl(4-hydroxybutyl)carbamate.

Data Presentation and Validation

Table 1: Comparison of Catalytic N-Alkylation Strategies

| Catalytic System | Alkylating Agent | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| STAB | Aldehyde/Ketone | NaBH(OAc)₃ | Room Temp, DCE/DCM | Mild, highly selective, one-pot, broad scope.[5][6] | Stoichiometric reductant required. |

| Catalytic Hydrogenation | Aldehyde/Ketone | H₂ gas | Pd/C, PtO₂, Raney Ni | Atom economical, scalable.[8][9] | Requires pressure equipment, may reduce other functional groups. |

| Direct Alkylation | Benzyl Halide | N/A (Base-mediated) | NaH, Cs₂CO₃ in THF/DMF | Direct C-N bond formation.[10][11] | Risk of O-alkylation, harsh base, potential for over-alkylation. |

Product Characterization

The identity and purity of the final product, tert-butyl benzyl(4-hydroxybutyl)carbamate, must be confirmed through standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final product.

-

Method: A standard HPLC system with a UV detector is used. A C18 reverse-phase column is typically employed with a gradient of acetonitrile and water.[12]

-

Expected Outcome: A major peak corresponding to the product with purity >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure.

-

Method: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR signals:

-

Aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

A singlet for the benzyl CH₂ group (~4.4 ppm).

-

Multiplets for the butyl chain protons.

-

A broad singlet for the hydroxyl proton.

-

A singlet for the tert-butyl protons (~1.4-1.5 ppm).

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Method: Electrospray ionization (ESI) is commonly used.

-

Expected Outcome: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. For C₁₆H₂₅NO₃, the expected exact mass is 279.1834.

Conclusion and Field Insights

The described two-step synthesis, culminating in a STAB-mediated reductive amination, provides a reliable and efficient pathway to tert-butyl benzyl(4-hydroxybutyl)carbamate. This protocol is particularly advantageous in a drug discovery setting where mild conditions and high chemoselectivity are crucial to avoid unwanted side reactions on complex molecular scaffolds.

From a process development perspective, the transition from STAB to a heterogeneous catalytic hydrogenation system (e.g., Pd/C and H₂) could be explored for larger-scale synthesis to improve atom economy and reduce reagent costs.[8][9] However, this would require careful optimization to prevent debenzylation or other side reactions. The protocols detailed in this guide serve as a robust starting point for the synthesis and future development of related chemical entities.

References

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

N‐Benzylation of various aminoisoquinolines with benzylic alcohols. ResearchGate. Available at: [Link]

-

Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - NIH. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]

-

N‐benzylation using benzyl bromide. - ResearchGate. Available at: [Link]

-

tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC - NIH. Available at: [Link]

-

Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4 - MDPI. Available at: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available at: [Link]

-

A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts - ChemRxiv. Available at: [Link]

-

Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature | Request PDF - ResearchGate. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available at: [Link]

-

Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts | Request PDF - ResearchGate. Available at: [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

-

Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

N-Dealkylation of Amines - PMC - NIH. Available at: [Link]

-

Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion - ChemRxiv. Available at: [Link]

-

Homogeneous vs Heterogeneous Catalysts. Available at: [Link]

-

Myers Chem 115. Available at: [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. Available at: [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

-

N-alkylation of amines with alcohols over hydrothermally prepared Nb-W mixed oxides. Available at: [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. Available at: [Link]

-

S. A. Lawrence Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. These strategies are. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Catalysis: Homogeneous and Heterogeneous - MDPI. Available at: [Link]

-

Total Synthesis of Chrysosporazines B and C - American Chemical Society. Available at: [Link]

-

tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem. Available at: [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available at: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]

-

Reductive animations with Sodium Triacetoxyborohydride (STAB) : r/chemistry - Reddit. Available at: [Link]

-

Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - NIH. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem. Available at: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low yields in tert-Butyl benzyl(4-hydroxybutyl)carbamate synthesis

Welcome to the technical support center for the synthesis of tert-Butyl benzyl(4-hydroxybutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Introduction

The synthesis of tert-Butyl benzyl(4-hydroxybutyl)carbamate is a multistep process that can present several challenges, often leading to lower than expected yields. The presence of multiple reactive sites, including a secondary amine (or its precursor), a hydroxyl group, and the bulky tert-butoxycarbonyl (Boc) protecting group, requires careful consideration of reaction conditions. This guide will explore the common synthetic routes and provide solutions to frequently encountered problems.

Common Synthetic Pathways

Two primary synthetic routes are typically employed for the synthesis of tert-Butyl benzyl(4-hydroxybutyl)carbamate. The choice of pathway can significantly impact the types of side reactions and purification challenges encountered.

Route A: N-Alkylation of Boc-protected Benzylamine

This route involves the initial protection of benzylamine with a Boc group, followed by N-alkylation with a suitable 4-hydroxybutyl electrophile, such as 4-bromobutanol.

Route B: N-Alkylation of Benzylamine followed by Boc Protection

In this alternative route, benzylamine is first alkylated with a 4-hydroxybutyl electrophile, and the resulting secondary amine is then protected with a Boc group.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of tert-Butyl benzyl(4-hydroxybutyl)carbamate can arise from a variety of factors, from incomplete reactions to the formation of difficult-to-separate byproducts. This section provides a question-and-answer formatted guide to troubleshoot these common issues.

Issue 1: The N-alkylation reaction is slow or incomplete.

Question: I am reacting tert-butyl benzylcarbamate with 4-bromobutanol, but even after prolonged reaction times, I see a significant amount of starting material remaining. What could be the cause?

Answer:

An incomplete N-alkylation reaction is a frequent cause of low yields. Several factors can contribute to this issue:

-

Insufficiently Strong Base: The N-H proton of a Boc-protected amine is less acidic than that of an unprotected amine, with an estimated pKa around 24.[1] A sufficiently strong base is required to deprotonate the carbamate nitrogen and generate the nucleophilic anion for the alkylation to proceed efficiently. If you are using a weak base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), the equilibrium may not favor the deprotonated species.

-

Solution: Consider using a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). These bases are capable of irreversibly deprotonating the carbamate.

-

-

Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of your reactants and facilitating the reaction.

-

Solution: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for N-alkylation reactions as they can dissolve the carbamate and the base, and they can also help to solvate the cation of the base, increasing its reactivity.

-

-

Reaction Temperature: Alkylation reactions of sterically hindered carbamates may require elevated temperatures to proceed at a reasonable rate.

-

Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring the progress by TLC or LC-MS.

-

Issue 2: Formation of a significant amount of O-alkylated byproduct.

Question: My reaction is producing a byproduct with the same mass as my desired product. I suspect it is the O-alkylated isomer where the 4-bromobutanol has reacted with another molecule of 4-bromobutanol. How can I avoid this?

Answer:

This is a classic example of competing N- vs. O-alkylation. The hydroxyl group of 4-bromobutanol has a pKa of approximately 15, making it significantly more acidic than the N-H of the Boc-carbamate.[2][3] Therefore, the base can deprotonate the alcohol, which can then act as a nucleophile.

-

Chemoselectivity through Reagent Choice: The choice of base can influence the selectivity of the reaction.

-

Solution: While strong bases are needed for N-deprotonation, using a very strong, non-nucleophilic base at low temperatures can favor the kinetically preferred N-alkylation. Alternatively, a milder base like cesium carbonate (Cs₂CO₃) has been shown to be effective for N-alkylation of carbamates, potentially offering better selectivity.[4]

-

-

Protecting the Hydroxyl Group: The most robust solution to prevent O-alkylation is to protect the hydroxyl group of the alkylating agent.

-

Solution: You can protect the hydroxyl group of 4-bromobutanol as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.[5][6] These protecting groups are stable under the basic conditions of the N-alkylation and can be easily removed in a subsequent step under acidic conditions or with a fluoride source, respectively.

-

Issue 3: Overalkylation leading to quaternary ammonium salts.

Question: I am following Route B (alkylation of benzylamine first) and I am getting a complex mixture of products, including what appears to be a di-alkylated product. How can I achieve mono-alkylation?

Answer:

The product of the initial alkylation of benzylamine is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, resulting in a tertiary amine, and potentially even a quaternary ammonium salt.[7][8]

-

Controlling Stoichiometry and Reaction Conditions:

-

Solution: Use a large excess of benzylamine relative to the 4-bromobutanol to statistically favor mono-alkylation. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the electrophile and reduce the likelihood of overalkylation.

-

-

Alternative Strategy:

Issue 4: Difficulty in purifying the final product.

Question: My reaction seems to have worked, but I am losing a lot of my product during column chromatography. Is there a better way to purify tert-Butyl benzyl(4-hydroxybutyl)carbamate?

Answer:

The polarity of the hydroxyl group can cause the product to streak on silica gel columns, leading to poor separation and low recovery.

-

Optimize Chromatography Conditions:

-

Solution: Consider using a less acidic silica gel or adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system to reduce tailing. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) can also improve separation.

-

-

Alternative Purification Methods:

-

Solution: If chromatography is problematic, consider other purification techniques. If your product is a solid, recrystallization could be an effective method. Alternatively, if the impurities are significantly different in their acid-base properties, an acid-base extraction workup could be employed to remove them before the final purification step.

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, A or B?

A1: Both routes have their advantages and disadvantages.

-

Route A (Boc protection first) is often preferred because the Boc-protected amine is less nucleophilic, which can help to avoid overalkylation. However, the N-H is less acidic, requiring stronger bases for the alkylation step, which can lead to side reactions if not carefully controlled.

-

Route B (alkylation first) uses the more nucleophilic benzylamine, which can react under milder conditions. The main challenge here is controlling the selectivity to achieve mono-alkylation.

The optimal route will depend on the specific resources and expertise available in your lab.

Q2: What is the best protecting group for the hydroxyl group in 4-bromobutanol?

A2: The choice of protecting group depends on the overall synthetic strategy.

-

tert-Butyldimethylsilyl (TBDMS) ether: This is a robust protecting group that is stable to a wide range of reaction conditions. It is typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[5]

-

Tetrahydropyranyl (THP) ether: THP ethers are also stable to basic conditions and are readily cleaved with mild acid.[11][12]

Both are excellent choices, and the selection may depend on the compatibility with other functional groups in your molecule in subsequent steps.

Q3: Can I use a Mitsunobu reaction for the N-alkylation?

A3: Yes, the Mitsunobu reaction is a powerful method for forming C-N bonds and can be an excellent alternative for the N-alkylation of tert-butyl benzylcarbamate with 4-hydroxybutanol.[13][14] This reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon and is known for its mild reaction conditions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. Staining with potassium permanganate can be useful for visualizing the hydroxyl-containing compounds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an ideal technique.

Experimental Protocols

Protocol 1: Synthesis via Route A with Hydroxyl Protection

Step 1a: Protection of 4-Bromobutanol with TBDMS

-

To a solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (4-bromobutoxy)(tert-butyl)dimethylsilane.

Step 1b: N-Alkylation of tert-butyl benzylcarbamate

-

To a solution of tert-butyl benzylcarbamate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (4-bromobutoxy)(tert-butyl)dimethylsilane (1.1 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir overnight.

-